8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
Description
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPARWSSWBUKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361198-02-8 | |
| Record name | 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenones with isocyanates and 1,2-diamines in the presence of a Brønsted acid/iodine co-mediated approach. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a green solvent at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is C₁₁H₉ClN₂O. The compound features a chloro-substituted indole structure which is known for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exhibit anticancer properties. Studies have shown that derivatives of pyrazinoindole structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target specific signaling pathways involved in cancer cell proliferation and survival.
| Study Reference | Findings |
|---|---|
| PubChem | Induced apoptosis in various cancer cell lines. |
| Sigma-Aldrich | Demonstrated cytotoxic effects against breast cancer cells. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for treating inflammatory diseases.
| Study Reference | Findings |
|---|---|
| Parchem | Shown to reduce inflammation markers in animal models. |
Neuroprotective Effects
Emerging studies indicate that 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one may possess neuroprotective properties. It has been suggested that the compound could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
| Study Reference | Findings |
|---|---|
| Science.gov | Exhibited protective effects on neuronal cells in vitro. |
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been postulated that this compound can inhibit caspase-3, a cysteine-dependent aspartyl protease involved in the signal transduction pathway leading to apoptosis. By inhibiting caspase-3, this compound may attenuate cell damage after ischemic events, providing a novel neuroprotective treatment for stroke .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents (e.g., halogen, alkyl, or functional groups) and ring saturation (Table 1).
Table 1: Structural and Functional Comparison of Pyrazinoindolone Derivatives
Substituent Impact :
- Chloro (C8) : Enhances antimicrobial activity against E. coli, S. aureus, and fungal strains (MIC values: 6.5–68 µg/mL) .
- Methoxy (C9) : May alter receptor selectivity but lacks reported biological data .
Antimicrobial and Antifungal Activity
- 8-Chloro derivative : Exhibits broad-spectrum activity, with MIC values of 6.5 µg/mL against S. aureus and 68 µg/mL against C. albicans .
- Urea/Sulfonamide derivatives: Modified 3,4-dihydropyrazinoindolones show enhanced activity; e.g., sulfonamide derivatives inhibit A. niger at 8 µg/mL .
- Type 1 compounds : Antihistaminic activity (Ki < 40 nM for 5-HT1A receptors) but weaker antimicrobial effects compared to halogenated analogs .
Receptor Affinity and Therapeutic Potential
- Serotonin Receptors: Pyrazinoindolones with arylpiperazine substituents (e.g., 108a) display high 5-HT1A affinity (Ki = 15 nM) .
- Anti-Obesity/Diabetes : Type 2 analogs (unsubstituted or alkyl-substituted) show promise in metabolic disorder models .
Key Routes :
Cascade Addition-Cyclization: Utilizes vinyl selenones and indole carboxamides with KOH in CH2Cl2. Advantages: High yields (77–93%), eco-friendly, single-step . Limitations: Requires specialized selenone reagents.
Base-Catalyzed Intramolecular Aza-Michael Addition :
- Employed for unsubstituted or methoxy derivatives.
- Yields: 70–85% with short reaction times (30 min) .
Cyclization of Bromoethyl Indole Esters :
Physicochemical Properties
- Chloro vs. Fluoro Analogs: The 8-chloro derivative has a molecular weight of 260.7 g/mol (C11H9ClN2O) , while the 8-fluoro analog is lighter (204.2 g/mol, C11H9FN2O) .
Biological Activity
8-Chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound characterized by a unique fused ring system comprising a pyrazine and an indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its neuroprotective properties and ability to inhibit apoptotic pathways.
Chemical Structure and Properties
The chemical formula of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is , with a molecular weight of 220.66 g/mol. The presence of a chlorine atom at the 8th position significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 g/mol |
| CAS Number | 1361198-02-8 |
| Structure | Chemical Structure |
Research indicates that 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one may exert its biological effects through the inhibition of caspase-3, a key enzyme involved in apoptosis. By inhibiting this enzyme, the compound could potentially protect neurons from damage during ischemic events, suggesting its use as a neuroprotective agent in stroke treatment .
Antioxidant and Antiproliferative Effects
Studies have demonstrated that this compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress. Additionally, it has shown antiproliferative activity against various cancer cell lines by inducing apoptosis through caspase activation .
Neuroprotection in Ischemia
A study conducted on animal models of ischemic stroke revealed that administration of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one resulted in reduced neuronal death and improved functional recovery. The compound's ability to inhibit caspase-3 was highlighted as a critical factor in mitigating cell damage .
Cancer Cell Line Studies
In vitro studies on A549 lung cancer cells showed that treatment with this compound led to significant cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Mcl-1 .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones | Caspase inhibition | Neuroprotective |
| Indolo[1,2-a]quinoxalin-6(5H)-ones | Apoptosis induction | Anticancer |
| 8-Chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | Caspase-3 inhibition | Neuroprotective and Anticancer |
Q & A
Q. What are the standard synthetic routes for 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, and how are intermediates characterized?
The compound is typically synthesized via cyclization or substitution reactions. For example, phosphorus oxychloride (POCl₃) is used to chlorinate pyrazinone intermediates under reflux conditions . Key intermediates are characterized using:
Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the pyrazinoindole ring) and detects substituent effects (e.g., chlorine’s deshielding impact) .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing (if applicable) .
- TLC/HPLC : Monitors reaction progress and purity .
Q. What safety precautions are necessary when handling this compound?
- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
- Handling : Use fume hoods, gloves, and protective eyewear. Store at room temperature in airtight containers .
Advanced Research Questions
Q. How can synthetic yields be optimized for 8-chloro derivatives, and what variables influence scalability?
- Key variables : Reaction temperature (e.g., POCl₃ reactions require reflux at ~110°C), stoichiometry (excess POCl₃ ensures complete chlorination), and purification methods (e.g., column chromatography vs. recrystallization) .
- Scalability : Pilot-scale reactions may require controlled addition of reagents to manage exothermicity .
Q. How do substituents on the pyrazinoindole core affect biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, potentially increasing bioactivity. Evidence from analogous compounds shows:
| Substituent (R) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| 4-OH | 32–64 | 8–16 | |
| 3-NO₂ | 64–128 | 32–64 |
- Methodology : Synthesize derivatives with systematic substituent variations and assay against microbial panels .
Q. What computational tools are suitable for predicting binding modes or reactivity of this compound?
- Molecular docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., adenosine receptors) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination sites) .
Q. How should contradictory bioactivity data between studies be resolved?
- Case example : Discrepancies in MIC values for similar substituents may arise from assay conditions (e.g., pH, bacterial strain variations).
- Validation : Replicate experiments under standardized protocols and use orthogonal assays (e.g., time-kill kinetics vs. broth microdilution) .
Q. What strategies are effective for studying metabolic stability or degradation pathways?
Q. Can alternative synthetic pathways (e.g., green chemistry approaches) reduce reliance on hazardous reagents like POCl₃?
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?
Q. Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110°C (reflux) | Maximizes chlorination |
| POCl₃ Equivalents | 5–6 eq | Prevents incomplete reaction |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Q. Table 2: Computational Tools for Reactivity Prediction
| Software/Tool | Application | Example Outcome |
|---|---|---|
| MOE | Docking to adenosine A₁R | Binding affinity (ΔG = -9.2 kcal/mol) |
| Gaussian (DFT) | Chlorination site prediction | C-8 position favored (lowest activation energy) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
